molecular formula C8H11ClN2 B8571668 4-chloro-5-ethylbenzene-1,2-diamine

4-chloro-5-ethylbenzene-1,2-diamine

Cat. No.: B8571668
M. Wt: 170.64 g/mol
InChI Key: JYWWZEXHBQSUGV-UHFFFAOYSA-N
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Description

4-chloro-5-ethylbenzene-1,2-diamine is an organic compound with a benzene ring substituted with two amino groups, one chlorine atom, and one ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-chloro-5-ethylbenzene-1,2-diamine can be synthesized through the selective hydrogenation of 1-chloro-2,4-dinitrobenzene. The hydrogenation process is typically carried out in the presence of a modified Raney nickel catalyst containing nickel, aluminum, molybdenum, and optionally cobalt .

Industrial Production Methods: The industrial production of this compound involves the catalytic hydrogenation of 1-chloro-2,4-dinitrobenzene under controlled conditions to ensure high yield and purity. The process may include steps such as purification using activated carbon and sodium dithionite to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 4-chloro-5-ethylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

Scientific Research Applications

4-chloro-5-ethylbenzene-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and dyes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 4-chloro-5-ethylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

    1,2-Diaminobenzene: Lacks the chlorine and ethyl substituents.

    4-Chloro-1,2-diaminobenzene: Similar structure but without the ethyl group.

    1,2-Diamino-4-chlorobenzene: Lacks the ethyl group.

Uniqueness: 4-chloro-5-ethylbenzene-1,2-diamine is unique due to the presence of both chlorine and ethyl substituents on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

4-chloro-5-ethylbenzene-1,2-diamine

InChI

InChI=1S/C8H11ClN2/c1-2-5-3-7(10)8(11)4-6(5)9/h3-4H,2,10-11H2,1H3

InChI Key

JYWWZEXHBQSUGV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1Cl)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-chloro-4-ethyl-2-nitroaniline (supplied by the Sigma-Aldrich Library of Rare Chemicals, 2.62 g, 13.1 mmol), tin (II) chloride dihydrate (14.7 g, 65.3 mmol) and ethyl acetate (130 ml) was heated under reflux for 22h. The mixture was cooled and partitioned between 1M aqueous sodium hydroxide (500 ml) and ethyl acetate (500 ml). The aqueous layer was extracted with ethyl acetate (250 ml), and the combined organic solutions were washed with saturated aqueous sodium chloride (100 ml), dried (MgSO4) and concentrated under reduced pressure to give 1,2-diamino4-chloro-5-ethylbenzene (2.70 g, >100%) as a white solid which was used directly without further purification.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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14.7 g
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reactant
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130 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 271 mg (1.35 mmol) of 34 and 1.24 g (5.49 mmol) of SnCl2.2H2O, in 5 mL of absolute alcohol was refluxed for 2 h. It was evaporated and the residue was treated with 1 N NaOH to pH=10. The mixture was extracted with CH2Cl2 (3×10 mL). The extract was dried (MgSO4) and evaporated to leave 229 mg (99%) of a yellow solid. 1H NMR (CDCl3), 1.165 (t, 3, J=7.5), 2.594 (q, 2, J=7.2), 6.560 (s, 1), 6.696 (s, 1).
Name
Quantity
271 mg
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reactant
Reaction Step One
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1.24 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
99%

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